

# Application Notes and Protocols: Investigating Lazabemide Hydrochloride in Neuroblastoma Cell Lines

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## Compound of Interest

Compound Name: Lazabemide Hydrochloride

Cat. No.: B022583

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## Introduction

Neuroblastoma, a pediatric cancer originating from the developing sympathetic nervous system, presents significant therapeutic challenges, particularly in high-risk cases. The exploration of novel therapeutic agents is crucial for improving patient outcomes. **Lazabemide Hydrochloride** is a selective and reversible inhibitor of monoamine oxidase B (MAO-B).<sup>[1]</sup> While direct studies of **Lazabemide Hydrochloride** in neuroblastoma cell lines are not extensively documented in publicly available literature, its mechanism of action warrants investigation in this context. Monoamine oxidases play a critical role in the metabolism of neurotransmitters, and their inhibition could potentially impact the biology of neuroblastoma, a tumor of neural crest origin.

These application notes provide a framework for researchers to systematically evaluate the potential of **Lazabemide Hydrochloride** as a therapeutic agent in neuroblastoma cell line models. The following sections detail the biochemical properties of **Lazabemide Hydrochloride**, propose a hypothetical mechanism of action in neuroblastoma, and provide detailed protocols for in vitro investigation.

## Biochemical Profile of Lazabemide Hydrochloride

A clear understanding of the compound's properties is essential for designing and interpreting experiments.

Property	Value	Reference
Molecular Weight	236.1	<a href="#">[1]</a>
Formula	C <sub>8</sub> H <sub>10</sub> ClN <sub>3</sub> O·HCl	<a href="#">[1]</a>
Purity	≥98%	<a href="#">[1]</a>
Solubility	Soluble to 100 mM in water and DMSO	<a href="#">[1]</a>
Storage	Desiccate at room temperature	<a href="#">[1]</a>
CAS Number	103878-83-7	<a href="#">[1]</a>

## Mechanism of Action and Preclinical Data

**Lazabemide Hydrochloride** is a potent and selective inhibitor of monoamine oxidase B (MAO-B), with significantly less activity against monoamine oxidase A (MAO-A).

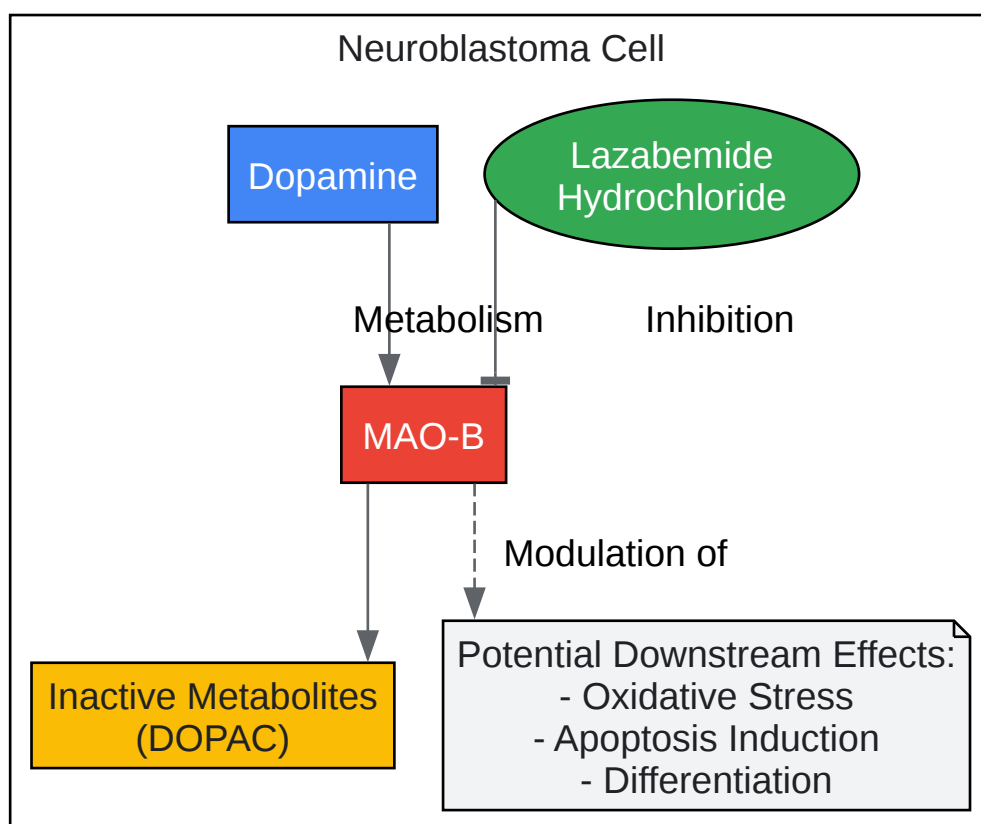
Target	IC <sub>50</sub> Value	Reference
MAO-B	0.03 μM	<a href="#">[1]</a>
MAO-A	> 100 μM	<a href="#">[1]</a>

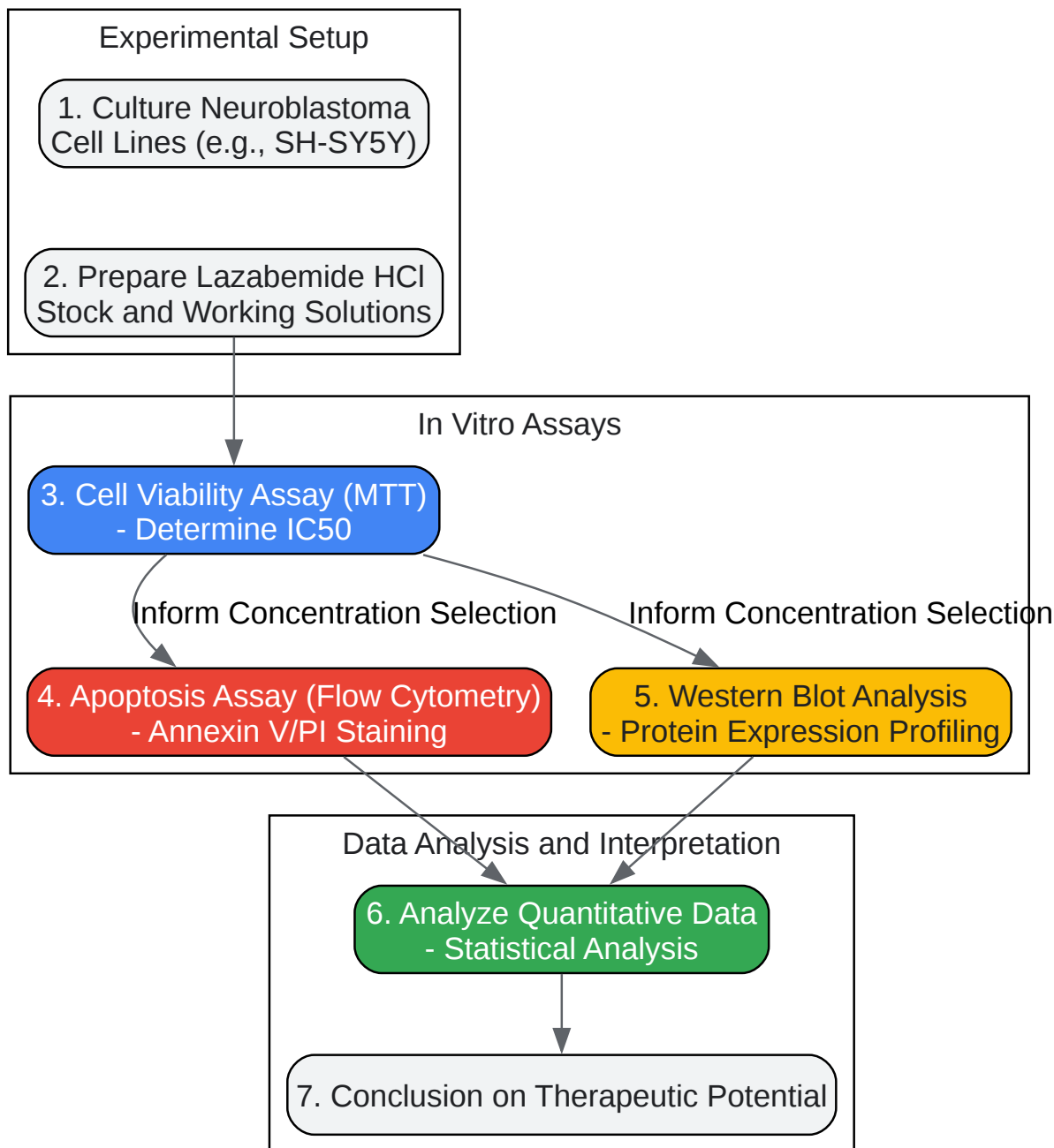
At higher concentrations, **Lazabemide Hydrochloride** can also inhibit the uptake of monoamines:

Monoamine Uptake	IC <sub>50</sub> Value	Reference
Noradrenalin	86 μM	<a href="#">[1]</a>
Serotonin	123 μM	<a href="#">[1]</a>
Dopamine	> 500 μM	<a href="#">[1]</a>

## Hypothesized Signaling Pathway in Neuroblastoma

While the direct effects of **Lazabemide Hydrochloride** on neuroblastoma are yet to be determined, its primary mechanism of MAO-B inhibition suggests a potential avenue for investigation. MAO-B is involved in the degradation of dopamine and other catecholamines. Neuroblastoma cells, being of neural crest origin, often retain characteristics of neuronal cells, including the synthesis and metabolism of catecholamines. By inhibiting MAO-B, **Lazabemide Hydrochloride** could alter the intracellular and extracellular concentrations of these monoamines, potentially leading to increased cellular stress, induction of differentiation, or apoptosis.





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## References

- 1. Lazabemide hydrochloride | Monoamine Oxidase (MAO) Inhibitors: R&D Systems [rndsystems.com]
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